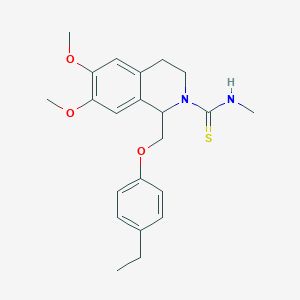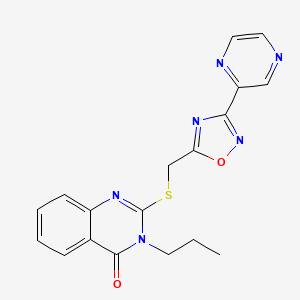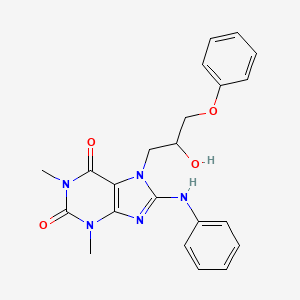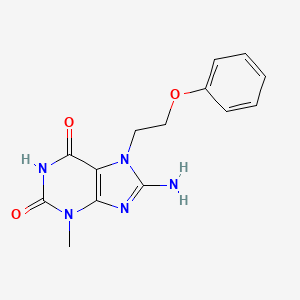![molecular formula C13H13F3N2O2S B2915672 (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol CAS No. 338794-79-9](/img/structure/B2915672.png)
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol
Vue d'ensemble
Description
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol: is a synthetic organic compound. Its structural uniqueness makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: One common synthetic route involves the reaction of 2-mercaptoimidazole with a 3-(trifluoromethyl)phenoxy-ethyl intermediate. The reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out under an inert atmosphere, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production generally scales up the laboratory methods but with optimizations for cost and efficiency. Catalysts might be used to enhance reaction rates, and continuous flow reactors could be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, often resulting in the formation of sulfonyl or sulfinyl derivatives.
Reduction: It can be reduced to remove or alter functional groups, particularly under hydrogenation conditions.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common, especially given the reactivity of the trifluoromethyl group and the thiol moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminium hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like alkyl halides, sulfonates under basic conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation might produce sulfonyl derivatives, while substitution could introduce a variety of functional groups depending on the starting reagents.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis, enabling the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation. It has shown promise in preliminary studies for targeting specific biological pathways.
Medicine: Potential applications in the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities, potentially leading to new treatments for various diseases.
Industry: In industrial applications, it can be utilized in the development of specialized materials or as a reagent in manufacturing processes. Its stability and reactivity make it a valuable compound in industrial chemistry.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity, or modulate receptor function, leading to altered cellular responses. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)ethanol: Contains an additional carbon in the alcohol group, potentially altering its solubility and interaction with other molecules.
This article gives you a deep dive into the complex world of (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol. What do you think?
Propriétés
IUPAC Name |
4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPNJRIGPWEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326631 | |
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338794-79-9 | |
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2915592.png)




![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)



![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2915610.png)

